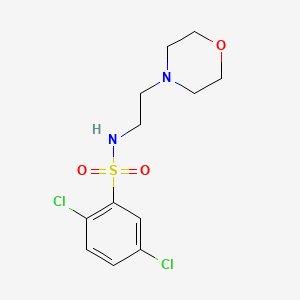

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Beschreibung

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is a sulfonamide derivative characterized by a 2,5-dichlorophenyl sulfonyl group linked to a 2-morpholin-4-ylethylamine moiety.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-11(14)12(9-10)20(17,18)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUOYTWTCLPDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323818 | |

| Record name | 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349403-14-1 | |

| Record name | 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in an organic solvent.

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reagent in organic synthesis for the introduction of sulfonyl groups.

- Acts as an intermediate in the synthesis of more complex molecules .

Biology:

- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules .

Medicine:

- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent .

Industry:

Wirkmechanismus

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with several pharmacologically active sulfonamides and cannabinoid ligands. Below is a comparative analysis with key analogs:

Key Findings:

Sulfonyl Group Impact: The target compound’s single sulfonyl group contrasts with Sch225336’s bis-sulfone architecture, which is critical for CB2 selectivity . SR141716A and SR144528 lack sulfonyl groups entirely, relying on pyrazole-carboxamide scaffolds for inverse agonist activity. This suggests divergent mechanisms of action between sulfonamides and carboxamides in cannabinoid receptor modulation.

Substituent Effects: The 2,5-dichloro substitution on the phenyl ring may confer higher metabolic stability compared to mono-chlorinated analogs like SR141716A’s 4-chlorophenyl group. However, this could reduce solubility, offset by the morpholine moiety’s polarity. Sch225336’s methoxy groups likely improve aqueous solubility but reduce lipophilicity compared to the dichlorophenyl group in the target compound.

Receptor Selectivity: Sch225336’s bis-sulfone design achieves nanomolar CB2 selectivity, while the target compound’s simpler structure may exhibit weaker or broader receptor interactions. SR144528’s bicyclic heptane group enables potent CB2 inverse agonism, a feature absent in sulfonamide-based compounds, highlighting structural determinants of receptor specificity.

Biologische Aktivität

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dichlorophenyl group attached to a sulfonyl moiety, which is further linked to a morpholine derivative. This configuration contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Cytokine receptors : It has been suggested that compounds with similar structures can inhibit JAK-2, a key player in cytokine receptor signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in certain cancer cell lines .

- Protease Inhibition : Some studies have shown that related compounds exhibit inhibitory effects on viral proteases, suggesting potential antiviral properties .

Biological Activity and Therapeutic Applications

-

Anti-neoplastic Activity :

- The compound has been evaluated for its anti-cancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell cycle progression.

- A notable study highlighted its efficacy in inhibiting tumor growth in xenograft models .

- Antiviral Properties :

-

Inflammatory Diseases :

- Given its potential to modulate cytokine signaling pathways, the compound may be beneficial in treating inflammatory conditions by reducing the inflammatory response.

Case Study 1: Anti-Cancer Efficacy

In a controlled study involving human cancer cell lines, ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine was administered at varying concentrations. The results indicated:

- A dose-dependent reduction in cell viability.

- Increased markers for apoptosis (e.g., cleaved caspase-3).

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 40 | High |

Case Study 2: Viral Protease Inhibition

A study assessed the compound's ability to inhibit the DENV-2 NS2B/NS3 protease. Results showed:

- Significant inhibition at concentrations above 25 µM.

- Implications for development as an antiviral agent.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 25 | 40 |

| 50 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.